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molecular formula C15H21NO4 B1403227 (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid CAS No. 1280787-13-4

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid

Cat. No. B1403227
M. Wt: 279.33 g/mol
InChI Key: BJCOXGANXKQLQC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680114B2

Procedure details

The 3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid methyl ester (12.3 g, 41.9 mmol) was dissolved in 200 mL 1:1 THF:water and treated with lithium hydroxide monohydrate (2.64 g, 62.9 mmol) at room temperature. The reaction was stirred at room temperature overnight to completion and concentrated in vacuo. The oily mixture was partitioned with water and washed with EtOAc (discarded). The aqueous was treated with solid KHSO4 until pH<2, then extracted with EtOAc. The combined organic was dried over Na2SO4, filtered, and concentrated in vacuo to afford the 3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid as a white solid (10.95 g, 93%). 1H NMR (ca. 1:1 mixture of rotamers) (CDCl3, 400 MHz) δ 10.40-8.40 (br s, 1H), 7.16 (d, J=8.4 Hz, 2H), 7.13 (d, J=8.4 Hz, 2H), 6.80 or 4.91 (br s, 1H), 3.86 and 3.75 (m, 1H), 3.55 (m, 1H), 3.47 (m, 2H), 2.31 (s, 3H), 1.44 and 1.41 (s, 9H). LCMS (APCI−) m/z 557 [2M−H]−. HPLC R2=2.80 min.
Name
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid methyl ester
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid
Yield
93%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[CH:4]([C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1)[CH2:5][NH:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].O.O.[OH-].[Li+]>C1COCC1>[C:10]([O:9][C:7]([NH:6][CH2:5][CH:4]([C:14]1[CH:15]=[CH:16][C:17]([CH3:20])=[CH:18][CH:19]=1)[C:3]([OH:21])=[O:2])=[O:8])([CH3:13])([CH3:12])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid methyl ester
Quantity
12.3 g
Type
reactant
Smiles
COC(C(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
lithium hydroxide monohydrate
Quantity
2.64 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight to completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The oily mixture was partitioned with water
WASH
Type
WASH
Details
washed with EtOAc (discarded)
ADDITION
Type
ADDITION
Details
The aqueous was treated with solid KHSO4 until pH<2
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC(C(=O)O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.95 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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